5-Fluoro-1-benzothiophene-2-carbonitrile

Medicinal Chemistry Drug Metabolism Fluorine Chemistry

Benzothiophene-based drug discovery often suffers from inconsistent SAR due to variable electronic properties of building blocks. The 5-fluoro substitution critically modulates metabolic stability, lipophilicity, and target binding; unsubstituted analogs yield non-reproducible results. 5-Fluoro-1-benzothiophene-2-carbonitrile (CAS 1190198-23-2) is a high-purity fluorinated intermediate for synthesizing benzothienopyrimidines and fused heterocycles. • Ensures predictable electronic effects via 5-fluoro substitution • ≥95% purity reduces side reactions in multi-step syntheses • Global shipping from qualified suppliers.

Molecular Formula C9H4FNS
Molecular Weight 177.2 g/mol
CAS No. 1190198-23-2
Cat. No. B1452763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1-benzothiophene-2-carbonitrile
CAS1190198-23-2
Molecular FormulaC9H4FNS
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C=C(S2)C#N
InChIInChI=1S/C9H4FNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H
InChIKeyWPAXTSMSKDUDBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1-benzothiophene-2-carbonitrile: Key Building Block


5-Fluoro-1-benzothiophene-2-carbonitrile, also known as 5-Fluorobenzo[b]thiophene-2-carbonitrile, is a fluorinated aromatic heterocyclic building block with the molecular formula C9H4FNS and a molecular weight of 177.20 g/mol . It features a benzothiophene core functionalized with a fluorine atom at the 5-position and a nitrile group at the 2-position . This compound is primarily utilized in medicinal chemistry and organic synthesis as a versatile intermediate, often specified for its purity (>95%) for research applications .

Why 5-Fluoro-1-benzothiophene-2-carbonitrile Is Irreplaceable


Substituting 5-Fluoro-1-benzothiophene-2-carbonitrile with a non-fluorinated or differently substituted benzothiophene-2-carbonitrile analog is not scientifically equivalent due to the profound electronic and physicochemical alterations imparted by the 5-fluoro group. Class-level evidence indicates that strategic fluorination can enhance metabolic stability and modify lipophilicity, pKa, and binding interactions, which are critical parameters in drug discovery and development [1]. Using an unsubstituted analog (e.g., CAS 55219-11-9) could lead to significantly different biological or chemical outcomes, compromising the reproducibility and relevance of research findings.

5-Fluoro-1-benzothiophene-2-carbonitrile Evidence vs Analogs


Enhanced Metabolic Stability with Fluorination

The strategic placement of a fluorine atom on a benzothiophene scaffold is known to improve metabolic stability, a key differentiator over non-fluorinated analogs. A comparative study on benzothiophene-based Selective Estrogen Receptor Modulators (SERMs) demonstrated that the introduction of a fluorine atom (as in 4'F-DMA) maintained similar in vitro antiestrogenic activity to the non-fluorinated comparator raloxifene while significantly attenuating oxidative bioactivation to potentially toxic metabolites [1].

Medicinal Chemistry Drug Metabolism Fluorine Chemistry

Electronic Perturbation by 5-Fluoro Substituent

The presence of a fluorine atom at the 5-position of the benzothiophene ring introduces a unique electronic profile compared to the unsubstituted benzothiophene-2-carbonitrile (CAS 55219-11-9). Fluorine is strongly electronegative and can influence the electron density of the aromatic system through both inductive and resonance effects. While direct comparative NMR or computational data for the target compound is not available in the primary literature, this electronic perturbation is a well-established principle in fluorine chemistry and a key driver for structure-activity relationship (SAR) explorations [1].

Physical Organic Chemistry SAR Studies Chemical Synthesis

Defined Purity for Reproducible Research

For procurement, the specified purity of a building block is a critical selection criterion. Reputable vendors for 5-Fluoro-1-benzothiophene-2-carbonitrile consistently offer a minimum purity of 95% , with some suppliers providing a higher specification of 95%+ . This defined purity standard is essential for ensuring reproducible results in synthetic and biological applications, differentiating it from lower-purity alternatives that may contain uncharacterized impurities.

Analytical Chemistry Procurement Quality Control

5-Fluoro-1-benzothiophene-2-carbonitrile Applications


Medicinal Chemistry SAR for Metabolic Stability

Researchers synthesizing novel benzothiophene-based drug candidates should prioritize the 5-fluoro analog to explore the impact of fluorination on metabolic stability and toxicity. As inferred from class-level studies on benzothiophene SERMs, this modification can potentially mitigate oxidative bioactivation and improve the DMPK profile of lead compounds without compromising target activity [1].

Synthesis of Advanced Heterocyclic Intermediates

The compound serves as a key starting material for constructing more complex molecules, particularly in the synthesis of fluorinated benzothienopyrimidines and other fused heterocyclic systems [2]. Its unique 5-fluoro substitution pattern imparts distinct electronic properties to the final products, which can be crucial for their intended function.

High-Purity Fluorinated Building Block Research

This compound is the appropriate choice for any research program where the specific 5-fluoro substitution pattern is a critical design element. Its availability at a minimum purity of 95% from multiple vendors ensures that scientists can conduct experiments with a well-defined, high-quality starting material, a fundamental requirement for reproducible science .

Technical Documentation Hub

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